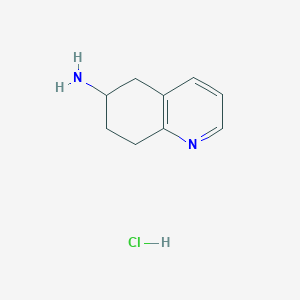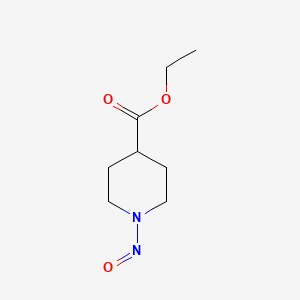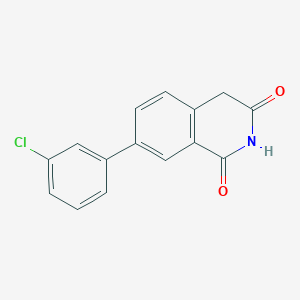
tert-butyl (2S)-2-amino-3-(2-methylphenyl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl (2S)-2-amino-3-(2-methylphenyl)propanoate, commonly referred to as TBAMP, is a small organic molecule that has been the subject of scientific research for many years. TBAMP is a chiral molecule, meaning that it has two distinct forms, the (2S) and (2R) enantiomers. TBAMP is used in a variety of applications, including synthesis of other organic compounds, as a catalyst for reactions, and as a therapeutic agent.
Applications De Recherche Scientifique
TBAMP has a wide range of scientific applications, including use as a catalyst for organic reactions, as a therapeutic agent, and as a substrate for drug discovery. As a catalyst, TBAMP can be used to promote the reaction of two molecules, allowing for the synthesis of more complex organic compounds. As a therapeutic agent, TBAMP has been used to treat a variety of conditions, including diabetes, cancer, and inflammation. Finally, TBAMP is used as a substrate for drug discovery, as it can be used to identify potential compounds that could be used as drugs.
Mécanisme D'action
The exact mechanism of action of TBAMP is not yet fully understood. However, it is believed that TBAMP binds to certain proteins, such as G-protein coupled receptors, and modulates their activity. This binding is thought to be mediated by hydrogen bonds between the tert-butyl group of TBAMP and the amino acids of the proteins. This binding then leads to changes in the activity of the proteins, which can result in various physiological effects.
Biochemical and Physiological Effects
TBAMP has been shown to have a variety of biochemical and physiological effects, including anti-inflammatory, anti-diabetic, and anti-cancer effects. In addition, TBAMP has been shown to reduce levels of triglycerides and cholesterol, and to improve glucose tolerance. TBAMP has also been shown to have neuroprotective effects, and to reduce the risk of stroke.
Avantages Et Limitations Des Expériences En Laboratoire
TBAMP has a number of advantages for use in lab experiments. It is relatively inexpensive and easy to obtain, and it is stable in aqueous solutions. In addition, TBAMP can be used to synthesize a variety of other organic compounds. However, there are some limitations to using TBAMP in lab experiments. For example, it is difficult to separate the (tert-butyl (2S)-2-amino-3-(2-methylphenyl)propanoate) and (2R) enantiomers, and the reaction is slow and can take several hours to complete.
Orientations Futures
The potential applications of TBAMP are still being explored, and there are a number of possible future directions for research. One possibility is to investigate the effects of TBAMP in different biological systems. For example, TBAMP could be used to investigate the effects of drugs on the central nervous system, or to study the effects of inflammation on the immune system. Additionally, TBAMP could be used to develop new therapeutic agents for the treatment of various conditions. Finally, TBAMP could be used to identify potential compounds for use in drug discovery.
Méthodes De Synthèse
TBAMP can be synthesized through a variety of methods, including the reaction of 2-methylphenylacetic acid and tert-butyl amine, or the reaction of 2-methylphenylacetic acid and tert-butyl isocyanate. In both cases, the reaction is carried out in an aqueous medium, usually with a base such as sodium hydroxide or potassium hydroxide. The reaction produces a racemic mixture of the two enantiomers, which can then be separated using a chiral column.
Propriétés
IUPAC Name |
tert-butyl (2S)-2-amino-3-(2-methylphenyl)propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c1-10-7-5-6-8-11(10)9-12(15)13(16)17-14(2,3)4/h5-8,12H,9,15H2,1-4H3/t12-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYFSODSBEPYXPO-LBPRGKRZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC(C(=O)OC(C)(C)C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1C[C@@H](C(=O)OC(C)(C)C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl (2S)-2-amino-3-(2-methylphenyl)propanoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-butyl N-{imidazo[2,1-b][1,3]thiazol-6-yl}carbamate](/img/structure/B6600708.png)
![2-{3-[(methoxycarbonyl)amino]pyrrolidin-1-yl}acetic acid hydrochloride](/img/structure/B6600711.png)
![2-[(2-bromophenyl)methyl]pyrrolidine hydrochloride](/img/structure/B6600712.png)

![N-{[4-(1H-pyrazol-3-yl)phenyl]methyl}guanidine hydrochloride](/img/structure/B6600727.png)


![benzyl 3-[(difluoromethoxy)methyl]pyrrolidine-1-carboxylate](/img/structure/B6600740.png)
![rac-2-[(1R,2S)-2-(4-hydroxyphenyl)cyclopropyl]acetic acid, trans](/img/structure/B6600745.png)
![4H,5H,6H,7H-[1,2]thiazolo[5,4-c]pyridin-3-ol hydrobromide](/img/structure/B6600749.png)

![hexahydro-2H-[1,4]dioxino[2,3-c]pyrrole hydrochloride, Mixture of diastereomers](/img/structure/B6600766.png)

